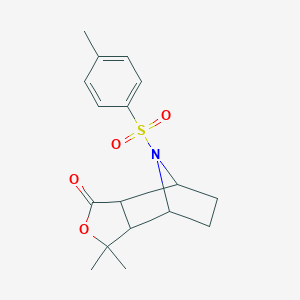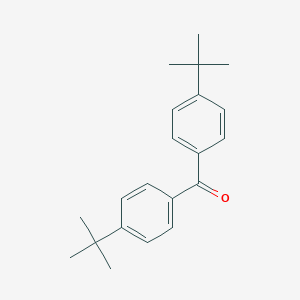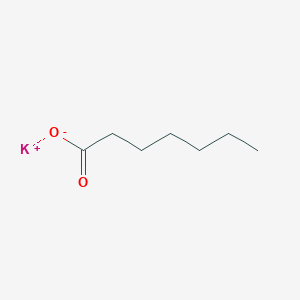![molecular formula C11H12F7N3O5 B101125 Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester CAS No. 19444-87-2](/img/structure/B101125.png)
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester, also known as HFB-Gly-OCH3, is a fluorinated derivative of the amino acid glycine. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with nearby atoms in proteins and other biomolecules, causing changes in their conformation and function. This can lead to improved stability and activity of the biomolecules, as well as changes in their binding affinity and specificity.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have a number of biochemical and physiological effects. For example, it can enhance the solubility and stability of proteins, which can improve their efficacy as therapeutic agents. It can also inhibit the activity of certain enzymes and transporters, which can have implications for drug discovery and development. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its high degree of purity and stability, which makes it ideal for use in lab experiments. It is also relatively easy to synthesize and can be easily incorporated into peptides and proteins. However, one of the main limitations of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its relatively high cost compared to other amino acid derivatives. Additionally, its fluorinated nature can make it difficult to analyze using certain analytical techniques, which can limit its usefulness in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester. One area of interest is the development of new fluorinated amino acid derivatives with improved properties and applications. Another area of interest is the use of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester in the development of new therapeutic agents for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester and its potential applications in various fields of scientific research.
Métodos De Síntesis
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be synthesized by reacting heptafluorobutyryl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction yields Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has a wide range of potential applications in scientific research. It can be used as a fluorinated probe in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions. It can also be used as a building block for the synthesis of fluorinated peptides and proteins, which have improved stability and bioavailability compared to their non-fluorinated counterparts. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be used to study the transport and metabolism of amino acids in cells and tissues.
Propiedades
Número CAS |
19444-87-2 |
|---|---|
Nombre del producto |
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester |
Fórmula molecular |
C11H12F7N3O5 |
Peso molecular |
399.22 g/mol |
Nombre IUPAC |
methyl 2-[[2-[[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C11H12F7N3O5/c1-26-7(24)4-20-5(22)2-19-6(23)3-21-8(25)9(12,13)10(14,15)11(16,17)18/h2-4H2,1H3,(H,19,23)(H,20,22)(H,21,25) |
Clave InChI |
IVISZCSWVJAMMC-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canónico |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Secuencia |
GGG |
Sinónimos |
N-[N-[N-(Heptafluorobutyryl)glycyl]glycyl]glycine methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



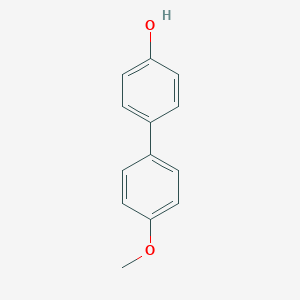
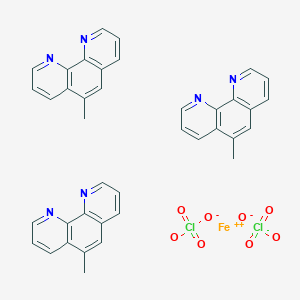
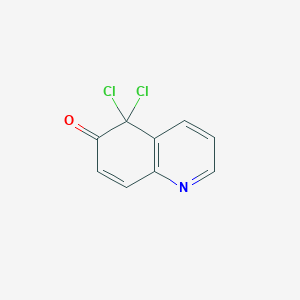

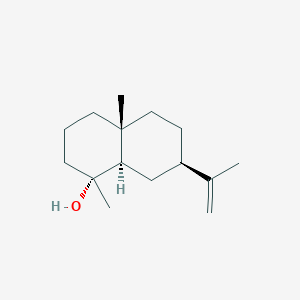
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
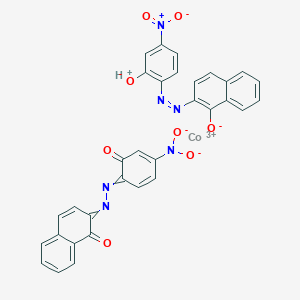
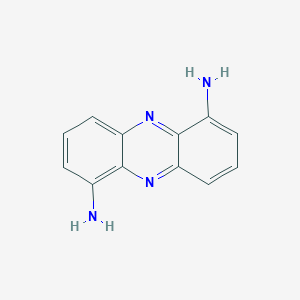
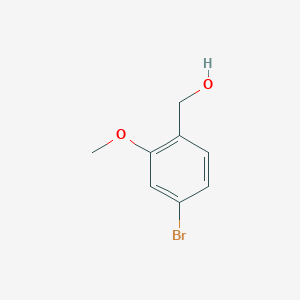
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

